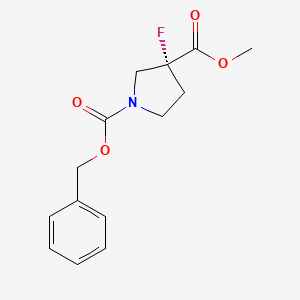
O1-benzyl O3-methyl (3R)-3-fluoropyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O1-benzyl O3-methyl (3R)-3-fluoropyrrolidine-1,3-dicarboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a benzyl group, a methyl group, and a fluorine atom attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O1-benzyl O3-methyl (3R)-3-fluoropyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives, benzyl halides, and methylating agents. The reaction conditions may vary, but common steps include:
N-alkylation:
Methylation: The addition of a methyl group to the nitrogen atom.
Fluorination: The incorporation of a fluorine atom into the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: O1-benzyl O3-methyl (3R)-3-fluoropyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl, methyl, or fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, O1-benzyl O3-methyl (3R)-3-fluoropyrrolidine-1,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the effects of fluorinated pyrrolidine derivatives on biological systems. It can serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Fluorinated compounds are often of interest due to their enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of O1-benzyl O3-methyl (3R)-3-fluoropyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can enhance binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
O1-benzyl O3-methyl (3R)-piperidine-1,3-dicarboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
O1-benzyl O3-methyl (3R)-pyrrolidine-1,3-dicarboxylate: Lacks the fluorine atom, making it less reactive in certain contexts.
Uniqueness: O1-benzyl O3-methyl (3R)-3-fluoropyrrolidine-1,3-dicarboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This fluorine atom can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16FNO4 |
|---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
1-O-benzyl 3-O-methyl (3R)-3-fluoropyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H16FNO4/c1-19-12(17)14(15)7-8-16(10-14)13(18)20-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3/t14-/m1/s1 |
InChI Key |
HPULGMAZTXERJB-CQSZACIVSA-N |
Isomeric SMILES |
COC(=O)[C@]1(CCN(C1)C(=O)OCC2=CC=CC=C2)F |
Canonical SMILES |
COC(=O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
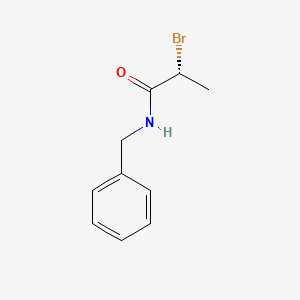
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
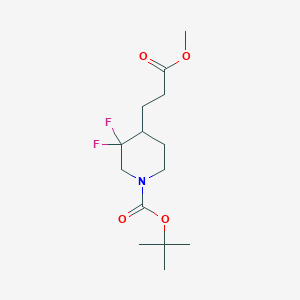

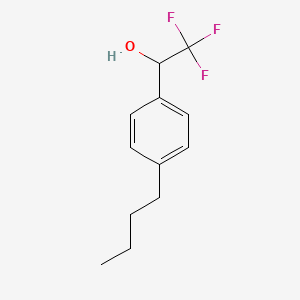
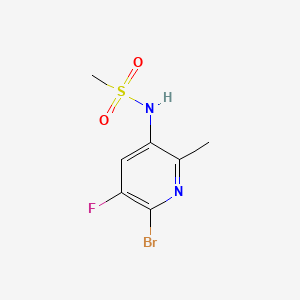
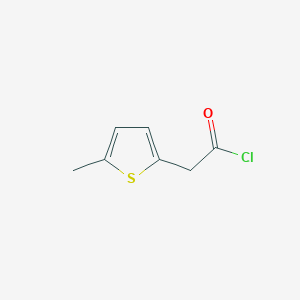
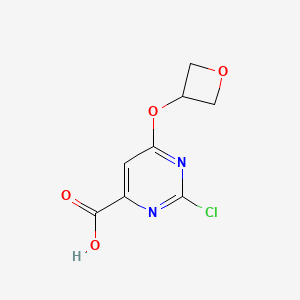
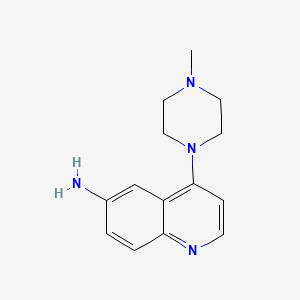
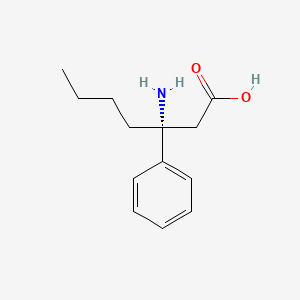
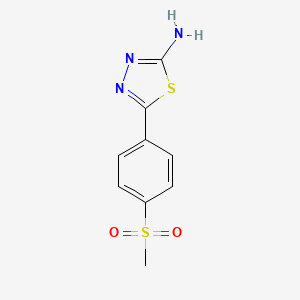
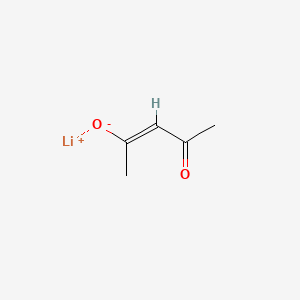
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
